molecular formula C30H37Cl2IN2O2 B2807753 J-113863, trans- CAS No. 202796-42-7

J-113863, trans-

Número de catálogo: B2807753
Número CAS: 202796-42-7
Peso molecular: 655.4 g/mol
Clave InChI: FOAFBMYSXIGAOX-LQGGPMKRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“J-113863, trans-” is a potent chemokine CCR1 and CCR3 receptor antagonist . It inhibits MIP-1α-induced chemotaxis in CCR1 transfectants and eotaxin-induced chemotaxis in CCR3 transfectants with IC50 of 9.57 and 93.8 nM, respectively .


Molecular Structure Analysis

The molecular weight of “J-113863, trans-” is 655.44 . Its molecular formula is C30H37Cl2IN2O2 .


Chemical Reactions Analysis

“J-113863, trans-” is a potent chemokine receptor 1 (CCR1) antagonist. It also displays high selectivity for human but not mouse CCR3 receptors . It’s inactive against CCR2, CCR4, and CCR5, as well as the LTB4 or TNF-α receptors .

Safety and Hazards

As with any chemical compound, handling “J-113863, trans-” requires appropriate safety measures. It’s intended for research use only .

Análisis Bioquímico

Biochemical Properties

“J-113863, trans-” plays a significant role in biochemical reactions, particularly in the context of chemotaxis. It interacts with chemokine receptors CCR1 and CCR3, inhibiting the chemotactic response induced by MIP-1α in CCR1 and eotaxin in CCR3 .

Cellular Effects

The effects of “J-113863, trans-” on cells are primarily related to its role as a chemokine receptor antagonist. By inhibiting chemotaxis, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “J-113863, trans-” involves binding to chemokine receptors CCR1 and CCR3, thereby inhibiting the chemotactic response. This can lead to changes in gene expression and potentially influence enzyme activity .

Propiedades

IUPAC Name

2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAFBMYSXIGAOX-LQGGPMKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37Cl2IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202796-41-6, 202796-42-7, 301648-08-8
Record name J-113863, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202796427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UCB 35625
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0301648088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J-113863, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H942HGF14D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name J-113863, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD099HOT7H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary target of J-113863 and what are its downstream effects?

A1: J-113863 acts as an antagonist of the C-C chemokine receptor type 1 (CCR1) [, , ]. By binding to CCR1, it blocks the binding and signaling of its natural chemokine ligands, such as CCL2 (MCP-1), CCL3 (MIP-1α), and CCL5 (RANTES) [, ]. This inhibition disrupts the recruitment and activation of CCR1-expressing immune cells, including monocytes, macrophages, and neutrophils, to sites of inflammation [, ].

Q2: What role does CCR1 play in the context of Modified Vaccinia virus Ankara (MVA) infection?

A2: Research indicates that CCR1 is involved in the recruitment of leukocytes, specifically neutrophils, to the lungs during respiratory infection with MVA []. This recruitment is part of the strong innate immune response triggered by MVA, which is unique compared to other vaccinia virus strains [].

Q3: How does J-113863 impact leukocyte recruitment in vivo?

A3: Studies using Ccr1 -/- mice and J-113863 administration demonstrate that blocking CCR1 signaling impairs the recruitment of leukocytes, including neutrophils, to the lungs following MVA infection []. This highlights the importance of CCR1 in the inflammatory response to MVA.

Q4: Does J-113863 impact the tumor microenvironment?

A4: In the context of pancreatic ductal adenocarcinoma (PDA), research shows that J-113863 can alter the tumor microenvironment []. Treatment with J-113863 leads to smaller tumors and an increase in anti-tumor immunity, likely by impacting the immunosuppressive properties of tumor-associated macrophages (TAMs) [].

Q5: Are there any synergistic effects observed when combining J-113863 with other therapies?

A5: Interestingly, combining J-113863 with anti-PDL1 immune checkpoint blockade demonstrates synergistic effects in reducing tumor growth in PDA models []. This suggests a potential for combination therapy approaches targeting both CCR1 and immune checkpoint pathways.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.